4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine

Catalog No.
S3122353
CAS No.
1785544-01-5
M.F
C6H10N4
M. Wt
138.174
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine

CAS Number

1785544-01-5

Product Name

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Molecular Formula

C6H10N4

Molecular Weight

138.174

InChI

InChI=1S/C6H10N4/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H2,7,9)

InChI Key

DZWHPJRBDUNTFH-UHFFFAOYSA-N

SMILES

C1CN2C(=CC(=N2)N)CN1

solubility

not available

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a bicyclic compound characterized by a fused pyrazole and pyrazine ring system. Its structure includes nitrogen atoms at positions 4, 5, 6, and 7 of the pyrazolo ring and an amine group at position 2 of the pyrazine. The molecular formula is C6H10N4C_6H_{10}N_4 with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of protein phosphatase 2A (PP2A), which is crucial in various cellular signaling pathways and processes such as cell cycle control and apoptosis .

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine acts as a selective inhibitor of protein phosphatase 2A (PP2A) []. PP2A is a ubiquitous serine/threonine phosphatase that plays a critical role in regulating various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism []. By inhibiting PP2A, this compound can potentially influence these cellular processes.

Physical and Chemical Properties

  • Chemical Formula: C10H8N6 []
  • Molecular Weight: 200.22 g/mol []
  • Physical Appearance: Yellow crystalline solid []
  • Solubility: Sparingly soluble in water []
  • Melting Point: 217-220°C [] (data from [])

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to yield derivatives with altered functionalities.
  • Cyclization: It can undergo cyclization reactions to create more complex structures .

This compound is primarily recognized for its role as a selective inhibitor of protein phosphatase 2A. By inhibiting PP2A, it can influence critical cellular processes such as:

  • Cell Cycle Regulation: Affecting the progression through various phases of the cell cycle.
  • DNA Damage Response: Modulating cellular responses to DNA damage.
  • Apoptosis: Influencing programmed cell death pathways.

These activities make it a candidate for further research in cancer therapeutics and other diseases where PP2A plays a significant role .

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine can be achieved through various methods. A common synthetic route involves:

  • Starting Material: Reacting 3-amino-5-picoline with triethylorthoformate.
  • Catalyst: Utilizing trifluoroacetic acid to facilitate the reaction.
  • Final Steps: Treating the intermediate product with hydrochloric acid to yield the final compound.

This method is noted for its efficiency and relatively simple procedure compared to other synthesis approaches .

Research indicates that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine interacts selectively with PP2A. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Studies have shown that by modulating PP2A activity through this compound, researchers can impact multiple signaling pathways that are essential in disease progression .

Several compounds share structural similarities with 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine. Here are a few notable examples:

Compound NameStructureUnique Features
3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-oneStructureContains a bromine substituent which alters reactivity and biological activity.
3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-oneStructureFeatures a pyridine ring that may influence pharmacokinetics and dynamics differently than pyrazines.
Pyrazolo[1,5-a]pyrimidin derivativesStructureDifferent heterocyclic structures that may exhibit varied biological activities compared to pyrazolo[1,5-a]pyrazines.

Uniqueness

The uniqueness of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine lies in its specific nitrogen positioning and the presence of an amine group at position 2 of the pyrazine ring. This configuration not only influences its chemical reactivity but also enhances its selectivity as a PP2A inhibitor compared to other similar compounds .

The pyrazolopyrazine core first gained attention in the early 2000s through high-throughput screening campaigns against Mycobacterium tuberculosis. As reported by structure-activity relationship studies, the unsubstituted pyrazolo[1,5-a]pyrazin-7(4H)-one demonstrated moderate antitubercular activity (MIC = 32 μg/mL) while exhibiting low cytotoxicity (IC50 > 128 μg/mL) in Vero cell lines. This discovery catalyzed systematic exploration of substituent effects, particularly at the C2 and C4 positions.

Key milestones in scaffold development include:

  • 2005: Identification of pyrazolo[1,5-a]pyrazine derivatives as dopamine D3 receptor agonists with 4 nM binding affinity, showcasing neurological applications.
  • 2017: Development of regiocontrolled synthesis protocols enabling systematic C4 functionalization through alkylation-formylation sequences.
  • 2019: Expansion to annulated derivatives via reactions with tert-butyl cyanoacetate, yielding pyrazolo[1,5-a]pyrido[2,1-c]pyrazines with improved aqueous solubility.

The evolutionary trajectory of this scaffold demonstrates its adaptability across therapeutic areas, driven by modular synthetic approaches.

Significance of 2-Amino Substitution in Heterocyclic Frameworks

The 2-amino group in 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine confers three critical advantages:

  • Hydrogen-Bonding Capacity: The primary amine serves as both hydrogen bond donor (N-H) and acceptor (lone pair), enabling interactions with kinase ATP pockets and nucleic acid bases. Comparative studies show 10-100x potency improvements over hydroxyl or methyl analogs.
  • Tautomeric Stabilization: X-ray crystallography confirms the amino group prevents enolic tautomerization, locking the scaffold in a planar conformation optimal for π-stacking interactions.
  • Metabolic Stability: Methylation of the 2-amino group in related compounds reduces microsomal clearance by 40-60%, suggesting inherent resistance to oxidative metabolism.

These properties make the 2-amino substitution indispensable for maintaining target affinity while avoiding rapid Phase I degradation.

Pharmacophore Relevance in Contemporary Drug Design

As a dual heterocycle system, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine satisfies multiple pharmacophoric requirements:

Pharmacophoric ElementStructural FeatureRole in Target Engagement
Aromatic PlaneFused pyrazole-pyrazineπ-π interactions with hydrophobic pockets
Hydrogen Bond Donor2-Amino groupBinds catalytic lysine in kinases
Sp3 Hybridized CenterSaturated pyrazine ringInduces conformational strain for selectivity

This combination explains its appearance in clinical candidates across six target classes, including:

  • Kinase Inhibitors: Mimics adenine in ATP-binding sites through N1/N3 nitrogen alignment
  • Antimicrobials: Disrupts FAD-dependent hydroxylases via competitive binding
  • GPCR Modulators: Stabilizes active-state conformations of dopamine receptors

The scaffold's versatility stems from its capacity to adopt multiple protonation states (pKa = 4.1 for pyrazole N1, 9.8 for 2-amino group), allowing target-specific ionization.

Classical Synthetic Approaches

Classical routes to 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine often rely on cyclocondensation reactions between nitrogen-rich precursors. A foundational method involves reacting 3-amino-5-picoline with triethylorthoformate in the presence of trifluoroacetic acid as a catalyst . This acid-mediated process facilitates intramolecular cyclization, yielding the fused pyrazolo-pyrazine core with moderate efficiency (40–53% yield) . Early optimization efforts focused on solvent selection, with ethanol and acetic acid mixtures proving effective for stabilizing reactive intermediates [2].

Key limitations of classical approaches include:

  • Low regioselectivity: Competing reaction pathways often generate isomeric byproducts.
  • Extended reaction times: Thermal conditions (130°C for 18+ hours) are typically required [2].
  • Moderate atom economy: Stoichiometric reagents like triethylorthoformate generate substantial waste.

Modern Synthetic Strategies

Claisen-Schmidt Condensation Pathways

Recent adaptations of the Claisen-Schmidt condensation have enabled efficient access to pyrazolo[1,5-a]pyrazine derivatives. By employing β-enaminone intermediates under microwave irradiation, researchers achieved 71–94% yields through controlled annulation [5]. The reaction mechanism proceeds via:

  • Aza-Michael addition of the aminopyrazole nitrogen to the β-carbon of the enaminone
  • Cyclocondensation through nucleophilic attack on the carbonyl group
  • Aromatization via dehydration [5]

A comparative study of acid catalysts revealed optimal performance with acetic acid (6 equivalents) under oxygen atmosphere, achieving 94% yield versus 6% under argon [2].

Table 1: Catalyst Screening for Claisen-Schmidt-Type Syntheses

CatalystAtmosphereYield (%)
Acetic AcidO₂94
p-Toluenesulfonic AcidO₂41
Trifluoroacetic AcidO₂55

Ring Formation Mechanisms

Innovative ring-closing strategies employ [4+2] cycloadditions using N-propargylic sulfonylhydrazones. Copper(I)-catalyzed click reactions generate triazole intermediates that undergo intramolecular Diels-Alder reactions, forming the bicyclic core in a single pot [5]. This method demonstrates exceptional scalability, with multigram syntheses reported without yield degradation [5].

Regiochemical control has been achieved through:

  • Electronic directing groups: Electron-withdrawing substituents at C5 direct amination to C2 [4]
  • Steric modulation: Bulky protecting groups on the pyrazole nitrogen suppress alternative cyclization pathways [5]

Regioselective Amination Techniques

Position-selective introduction of the C2 amine group has been revolutionized by Sonogashira cross-coupling protocols. Bromo-substituted precursors undergo palladium-catalyzed amination with alkyl- or aryl-amines, achieving >85% regioselectivity [4]. Critical parameters include:

  • Ligand selection: BINAP outperforms monodentate phosphines in suppressing homo-coupling
  • Solvent effects: DMF/water mixtures enhance amine nucleophilicity while stabilizing palladium complexes [4]

Green Chemistry Approaches

Sustainable synthetic routes emphasize:

  • Ionic liquid media: 1-Butyl-3-methylimidazolium bromide enables catalyst-free three-component condensations (5-methyl-1H-pyrazol-3-amine + arylisothiocyanates + aldehydes) with 90–95% yields [6]
  • Microwave assistance: Reaction times reduced from 18 hours to 15 minutes while maintaining yields >80% [5]
  • Solvent-free conditions: Neat reactions under oxygen atmosphere eliminate volatile organic compound use [2]

Life cycle analysis of representative methods shows ionic liquid protocols reduce E-factor (kg waste/kg product) from 32 (classical) to 8.5 [6].

Scalability Considerations for Research Applications

Industrial translation requires addressing:

  • Purification challenges: Recrystallization from ethanol/water mixtures (4:1 v/v) effectively removes unreacted starting materials [2]
  • Catalyst recovery: Heterogeneous palladium-on-carbon systems enable 5+ reuse cycles with <5% activity loss [4]
  • Oxygen sensitivity: Pressurized O₂ reactors (1 atm) improve reproducibility at multikilogram scale [2]

Pilot-scale trials (100 g batches) demonstrate consistent purity (>98% HPLC) using continuous flow systems with residence times under 10 minutes [5].

Of N-Substituted Derivatives

N-substituted 2-amino derivatives demonstrate enhanced selectivity and often improved anticancer activity. For example, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrazin-2-amine exhibits IC₅₀ values of 0.3-3 μM with selectivity indices of 10-40 fold . The N-substitution reduces off-target effects while maintaining potent activity against primary targets, making these compounds attractive for therapeutic development .

Comparative Analysis with 3-Amino Derivatives

While 3-amino pyrazolopyrimidine derivatives are known to act as adenosine receptor antagonists, the 2-amino pyrazolopyrazine derivatives show distinct kinase inhibition profiles . The 2-amino derivatives exhibit higher affinity for kinase targets due to optimal geometric alignment with ATP-binding sites, while 3-amino derivatives show different binding modes and target selectivity .

Molecular Modeling Studies

Molecular modeling studies have provided crucial insights into the binding modes, structural requirements, and optimization strategies for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine derivatives.

Computational Binding Predictions

Quantum Chemical Calculations

Density functional theory calculations at the B3LYP/6-311++G(d,p) level have been employed to characterize the electronic structures of pyrazolopyrazine derivatives [7]. These calculations reveal that the frontier molecular orbitals are primarily localized on the pyrazine ring system, with the HOMO energy ranging from -5.2 to -5.8 eV and the LUMO energy from -1.2 to -1.8 eV [7]. The HOMO-LUMO energy gap of 3.4-4.2 eV indicates moderate chemical reactivity and suggests favorable interactions with biological targets [7].

Molecular Descriptors and QSAR Studies

Comprehensive QSAR studies have been conducted using multiple linear regression (MLR) and artificial neural network (ANN) approaches. The ANN model with (9-4-1) architecture achieved a correlation coefficient (R²) of 0.995 for predicting pIC₅₀ values, significantly outperforming the MLR model (R² = 0.85) [7]. Key molecular descriptors identified include:

  • Molecular weight (MW)
  • Logarithm of partition coefficient (logP)
  • Hydrogen bond donor count (HBD)
  • Hydrogen bond acceptor count (HBA)
  • Topological polar surface area (TPSA)
  • Electronic descriptors (HOMO/LUMO energies) [7]

Pharmacophore Modeling

Pharmacophore models have been developed to identify the essential structural features for biological activity. The most successful pharmacophore model (DHHRR_1) consists of:

  • Two hydrogen bond donor sites corresponding to the 2-amino group
  • One hydrogen bond acceptor site at the pyrazine nitrogen
  • Two hydrophobic regions for aromatic interactions
  • One aromatic ring feature for π-π stacking interactions [9]

This pharmacophore model achieved a correlation coefficient of 0.96 with experimental activity data and successfully predicted the activity of new compounds in the external validation set [9].

Docking Studies with Target Proteins

CDK2 Kinase Interactions

Molecular docking studies with CDK2 (PDB: 1HCK) have revealed that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine binds in the ATP-binding site with binding energies ranging from -8.5 to -9.2 kcal/mol [3]. The compound forms key hydrogen bonds with Lys33 and Asp145 in the hinge region, while the pyrazine ring participates in hydrophobic interactions with Phe80 and Leu83 [3].

TRKA Kinase Interactions

Docking studies with TRKA (PDB: 4AT5) show binding energies of -7.8 to -8.1 kcal/mol [3]. The 2-amino group forms hydrogen bonds with Asp668 and Phe669 in the ATP pocket, while the pyrazine ring system participates in π-π stacking interactions with Phe669 [3]. The saturated ring portion of the molecule occupies a hydrophobic pocket, contributing to binding affinity [3].

PIM-1 Kinase Interactions

Docking studies with PIM-1 (PDB: 1XWS) reveal binding energies of -7.0 to -7.5 kcal/mol [10]. The compound interacts with Lys67 and Asp186 in the active site, with the 2-amino group serving as a crucial hydrogen bond donor [10]. The binding mode is stabilized by hydrophobic interactions between the pyrazine ring and Phe49 and Leu174 [10].

Validation Studies

The docking predictions have been validated through:

  • Redocking experiments achieving RMSD values of 0.5-1.2 Å
  • Cross-docking studies with multiple conformations
  • Correlation with experimental IC₅₀ values (R² = 0.82-0.91)
  • Mutagenesis studies confirming key residue interactions [3] [10]

Quantitative Structure-Activity Relationship (QSAR) Investigations

Extensive QSAR investigations have been conducted to establish quantitative relationships between structural features and biological activity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine derivatives.

Multiple Linear Regression (MLR) Models

MLR models have been developed using physicochemical descriptors to predict anticancer activity. The best MLR model achieved R² = 0.85 and Q² = 0.78 for cross-validation, with the following equation:

pIC₅₀ = 3.21 + 0.43(logP) - 0.15(MW) + 0.67(HBD) - 0.23(TPSA) + 0.34(HOMO) [7]

This model identifies lipophilicity (logP) and hydrogen bond donor capacity (HBD) as positive contributors to activity, while molecular weight (MW) and topological polar surface area (TPSA) negatively impact activity [7].

Artificial Neural Network (ANN) Models

ANN models with (9-4-1) architecture have provided superior predictive performance with R² = 0.995 and Q² = 0.89 [7]. The ANN model incorporates:

  • Electronic descriptors (HOMO/LUMO energies)
  • Steric descriptors (molecular volume, surface area)
  • Hydrophobic descriptors (logP, hydrophobic surface area)
  • Hydrogen bonding descriptors (HBD, HBA counts)
  • Topological descriptors (connectivity indices) [7]

3D-QSAR Studies

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the three-dimensional requirements for activity:

  • CoMFA model: R² = 0.94, Q² = 0.87
  • CoMSIA model: R² = 0.93, Q² = 0.86

The CoMFA model indicates that steric effects contribute 65% to the activity while electrostatic effects contribute 35%. The CoMSIA model reveals that hydrophobic fields (40%), hydrogen bond donor fields (35%), and steric fields (25%) are the primary determinants of activity [7].

Molecular Descriptor Analysis

The most significant molecular descriptors for predicting biological activity include:

  • Electronic descriptors: HOMO energy (-5.2 to -5.8 eV), LUMO energy (-1.2 to -1.8 eV), and dipole moment (2.1-3.4 Debye) [7]
  • Steric descriptors: Molecular volume (110-140 ų), molecular surface area (180-220 Ų) [7]
  • Hydrophobic descriptors: logP (0.5-2.5), hydrophobic surface area (60-90 Ų) [7]
  • Hydrogen bonding descriptors: HBD count (1-3), HBA count (3-5) [7]

Validation and External Prediction

The QSAR models have been validated through:

  • Leave-one-out cross-validation (Q² = 0.78-0.89)
  • External validation with independent test sets (R²ext = 0.82-0.91)
  • Y-randomization tests confirming model robustness
  • Applicability domain analysis ensuring reliable predictions [7]

Novel Compound Prediction

Virtual screening based on the QSAR models has identified new pyrazolopyrazine derivatives with predicted pIC₅₀ values of 6.5-7.2, suggesting potential for developing more potent analogs [7]. These predictions have been validated through synthesis and biological evaluation, confirming the reliability of the QSAR approach [7].

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Dates

Last modified: 08-18-2023

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